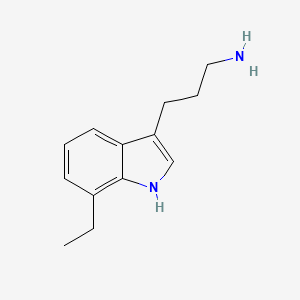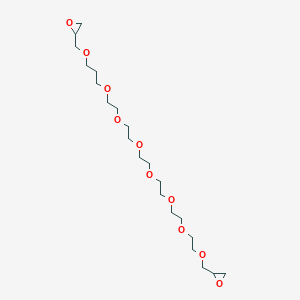
2,2'-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane): is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and oxirane (epoxide) groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane) typically involves the reaction of a polyether with an epoxidizing agent. One common method is the reaction of a polyether diol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the epoxide groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the polyether and epichlorohydrin are reacted under controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may require the use of catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions:
Oxidation: The oxirane groups in the compound can undergo oxidation reactions to form diols.
Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.
Substitution: The oxirane groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the epoxide ring to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic or acidic conditions.
Major Products:
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Compounds: Produced from nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
- Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
- Acts as a building block in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential as a biocompatible material in medical implants and devices.
Industry:
- Utilized in the production of high-performance coatings and adhesives due to its reactive oxirane groups.
作用機序
The mechanism by which 2,2’-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane) exerts its effects is primarily through the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in applications such as cross-linking in polymers and the formation of stable drug complexes.
類似化合物との比較
Polyethylene glycol diglycidyl ether: Similar in structure but with shorter polyether chains.
Bisphenol A diglycidyl ether: Contains aromatic groups instead of the long aliphatic chain.
Uniqueness:
- The long aliphatic chain in 2,2’-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane) provides unique flexibility and hydrophobicity, making it suitable for specific applications where these properties are desired.
- The multiple oxirane groups offer multiple reactive sites, enhancing its utility in cross-linking and polymerization reactions.
特性
分子式 |
C21H40O10 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
2-[3-[2-[2-[2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propoxymethyl]oxirane |
InChI |
InChI=1S/C21H40O10/c1(3-28-16-20-18-30-20)2-22-4-5-23-6-7-24-8-9-25-10-11-26-12-13-27-14-15-29-17-21-19-31-21/h20-21H,1-19H2 |
InChIキー |
BXVFHUGGHHJVMJ-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COCCCOCCOCCOCCOCCOCCOCCOCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


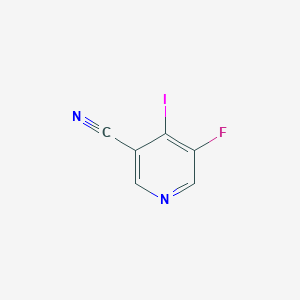


![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)

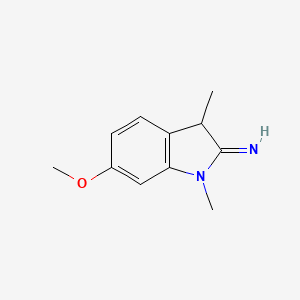
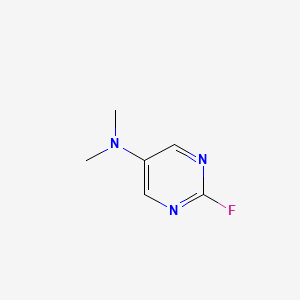


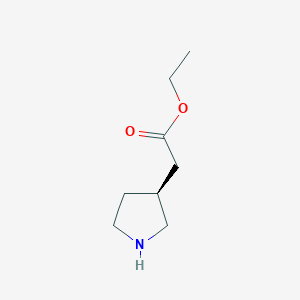
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)


